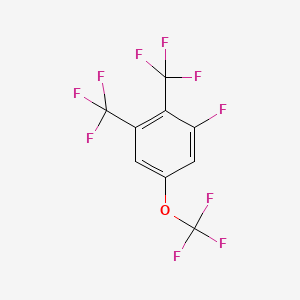

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene

Description

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound with a benzene core substituted at positions 1, 2, 3, and 5. Its molecular formula is C₉H₂F₁₀O, and its molecular weight is 316.07 g/mol (calculated). The substituents include:

- Two trifluoromethyl (-CF₃) groups at positions 1 and 2.

- A fluorine atom (-F) at position 3.

- A trifluoromethoxy (-OCF₃) group at position 5.

The compound’s extensive fluorination confers exceptional stability, lipophilicity, and resistance to metabolic degradation, traits common in fluorinated pharmaceuticals and agrochemicals . While direct studies on this compound are sparse, its structural features align with fluorinated analogs known for their roles in medicinal chemistry, such as enhanced binding affinity and bioavailability .

Properties

Molecular Formula |

C9H2F10O |

|---|---|

Molecular Weight |

316.09 g/mol |

IUPAC Name |

1-fluoro-5-(trifluoromethoxy)-2,3-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H2F10O/c10-5-2-3(20-9(17,18)19)1-4(7(11,12)13)6(5)8(14,15)16/h1-2H |

InChI Key |

XHAIDDKNRVLPKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Trifluoromethoxy-Substituted Aromatics

A common intermediate is 1-fluoro-4-(trifluoromethoxy)benzene, which can be prepared via nucleophilic substitution or radical trifluoromethoxylation. For example, 1-fluoro-4-(trifluoromethoxy)benzene can be synthesized by:

- Cooling a solution of 1-fluoro-4-trifluoromethoxybenzene in tetrahydrofuran to below -70 °C

- Addition of tert-butyllithium to generate an aryllithium intermediate

- Reaction with electrophiles such as DMF to introduce formyl groups or further functionalization

- Workup and purification by silica gel chromatography yielding about 53% product

Nitration and Amination

Nitration of fluorinated aromatics is performed with concentrated nitric acid in sulfuric acid at low temperatures (0 °C) to avoid side reactions. The nitro group can then be reduced to an amine via catalytic hydrogenation (e.g., Raney nickel catalyst under 40 psi H2 for 5 hours), yielding fluoro-trifluoromethoxy-substituted anilines as mixtures of regioisomers.

Introduction of Trifluoromethyl Groups

Trifluoromethyl groups are introduced via:

- Metal-catalyzed trifluoromethylation reactions using trifluoromethylating agents under photoredox catalysis with tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate in acetonitrile at room temperature under inert atmosphere and LED irradiation for 16 hours.

- Lithiation of bromo-fluoro-trifluoromethylbenzene derivatives followed by reaction with electrophiles or coupling partners to install additional substituents.

Fluorination and Lithiation Steps

The fluorine substituent is often introduced or manipulated via:

- Lithiation of bromo-fluoro-trifluoromethylbenzene at -78 °C with n-butyllithium

- Subsequent reaction with electrophiles such as benzyl magnesium chloride or trimethylchlorosilane

- Workup and purification by flash chromatography to isolate fluorinated intermediates with yields around 44-56%.

Trifluoromethoxylation

Trifluoromethoxylation is achieved through:

- Reaction of phenols with trifluoromethylating reagents or via direct trifluoromethoxylation under photoredox catalysis conditions as described above.

- Preparation of trifluoromethoxybenzyl bromides from trifluoromethoxyphenylmethanol using phosphorus tribromide (PBr3) in dichloromethane at 0 °C to room temperature, followed by nucleophilic substitution reactions with phenols in the presence of potassium carbonate in DMF at 80 °C for 10 hours.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithiation and Formylation | 1-fluoro-4-trifluoromethoxybenzene, tert-butyllithium, DMF, THF, <-70 °C | 53 | Low temperature critical to avoid side reactions |

| 2 | Nitration | 1-fluoro-4-trifluoromethoxybenzene, conc. HNO3, conc. H2SO4, 0 °C | 96 | Produces mixture of nitro regioisomers |

| 3 | Catalytic Hydrogenation | Raney Ni, MeOH, 40 psi H2, 5 h | - | Converts nitro to amino groups |

| 4 | Photoredox Trifluoromethoxylation | Ru(bpy)3 hexafluorophosphate, MeCN, 20 °C, 16 h, LED irradiation, inert atmosphere | - | Enables trifluoromethoxylation of aromatic rings |

| 5 | Bromination and Lithiation | PBr3, DCM, 0 °C to RT; n-BuLi, -78 °C; electrophiles (e.g., benzyl magnesium chloride) | 44-56 | Multi-step sequence to install fluorine and trifluoromethyl groups |

| 6 | Nucleophilic substitution | Phenols, trifluoromethoxybenzyl bromide, K2CO3, DMF, 80 °C, 10 h | - | Used to install trifluoromethoxy substituent |

Summary of Key Synthetic Insights

- Multi-step synthesis is required due to the complexity and multiple fluorinated substituents on the benzene ring.

- Low temperatures during lithiation and nitration steps are essential to control regioselectivity and avoid decomposition.

- Photoredox catalysis is a modern and effective method for introducing trifluoromethoxy groups.

- Catalytic hydrogenation is employed to reduce nitro intermediates to amines, which can be further functionalized.

- The use of strong bases (e.g., potassium carbonate) and polar aprotic solvents (e.g., DMF) facilitates nucleophilic aromatic substitution reactions.

- Purification is typically achieved by silica gel chromatography or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the fluorine atom with a nucleophile, while oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.

Medicine: Explored for its potential use in drug development, particularly for its unique pharmacokinetic properties.

Mechanism of Action

The mechanism by which 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl groups. These groups can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1,2-Bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene with structurally related fluorinated and halogenated compounds:

Key Differences and Implications

Substituent Types and Reactivity :

- The target compound ’s -CF₃ and -OCF₃ groups are strong electron-withdrawing groups (EWGs), rendering the aromatic ring electron-deficient. This contrasts with 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine, where -NH₂ groups are electron-donating, enabling hydrogen bonding and participation in condensation reactions .

- Compound 48 features chlorine substituents and ether linkages, which may impart thermal stability but reduce biocompatibility compared to fluorinated analogs.

Physicochemical Properties :

- The target compound’s lipophilicity (logP ~4.2, estimated) exceeds that of the diamine analog (logP ~1.8), making it more membrane-permeable but less water-soluble.

- The trifluoromethoxy group (-OCF₃) enhances metabolic stability compared to -NH₂ or -Cl substituents, which are prone to oxidation or nucleophilic substitution .

Potential Applications: The target compound’s fluorination pattern suggests utility in drug discovery, particularly for central nervous system (CNS) targets where lipophilicity is critical . The diamine analog is a building block for heterocyclic synthesis (e.g., benzimidazoles), while compound 48 may serve as a halogenated scaffold for pesticides or polymers.

Research Findings

- Thermal Stability : Fluorinated compounds like the target decompose at higher temperatures (>300°C) compared to chlorinated analogs (e.g., compound 48 ), which may degrade at ~200°C due to C-Cl bond instability .

Q & A

Q. How can researchers optimize the synthesis of 1,2-bis(trifluoromethyl)-3-fluoro-5-(trifluoromethoxy)benzene to improve yield and purity?

Methodological Answer: Synthetic routes often involve halogenated intermediates (e.g., brominated or iodinated precursors) for cross-coupling or nucleophilic substitution. For example:

- Use 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) as a starting material for Suzuki-Miyaura coupling with fluorinated boronic acids .

- Optimize reaction conditions (e.g., Pd catalysts, temperature) based on analogues like 3-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 159020-59-4), which require inert atmospheres and anhydrous solvents to prevent hydrolysis .

- Purify via recrystallization (using hexane/ethyl acetate) or column chromatography, guided by melting point data (e.g., 3,5-bis(trifluoromethyl)benzoic acid , mp 140–144°C) .

Q. What advanced spectroscopic methods confirm the structure of highly fluorinated aromatic compounds?

Methodological Answer:

- 19F NMR : Resolves trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) signals, with chemical shifts typically between -60 to -80 ppm .

- X-ray crystallography : Validates steric effects from bulky substituents, as seen in bis(3-(trifluoromethyl)phenyl)methanone (CAS 1868-00-4) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 3-fluoro-5-(trifluoromethyl)phenyl isocyanate , C₈H₃F₄NO, MW 205.11) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling introduce substituents to the benzene core?

Methodological Answer:

- Use 3-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 159020-59-4) with aryl halides under Pd(PPh₃)₄ catalysis .

- Monitor reaction progress via TLC (silica gel, UV-active spots). For electron-deficient systems, add K₂CO₃ to enhance coupling efficiency .

- Address competing side reactions (e.g., proto-deboronation) by optimizing solvent polarity (e.g., DMF vs. THF) .

Q. What computational approaches predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess electrophilicity. For example, trifluoromethoxy groups exhibit strong electron-withdrawing effects, lowering LUMO energy .

- Molecular dynamics (MD) : Simulate conformational stability in solvents like acetonitrile, leveraging gas-phase electron diffraction data for (trifluoromethoxy)benzene .

- Compare results with experimental vibrational spectra (e.g., IR/Raman) to validate computational models .

Q. How should contradictory data in reported physical properties (e.g., melting points) be resolved?

Methodological Answer:

- Replicate synthesis using certified reference materials (CRMs) like 3,5-bis(trifluoromethyl)benzoic acid for Quantitative NMR (CRM4601-b) to ensure purity >95% .

- Cross-validate thermal data (e.g., DSC for melting points) across multiple labs. For example, discrepancies in 3,5-bis(trifluoromethyl)benzylamine (mp 50–55°C vs. 54–56°C) may arise from polymorphic forms .

Q. What strategies selectively modify the trifluoromethoxy group without affecting adjacent substituents?

Methodological Answer:

Q. What safety protocols are critical for high-temperature reactions involving this compound?

Methodological Answer:

- Flash point considerations : Handle at temperatures below 29.9°C (reported for 1,2-bis(trifluoromethyl)benzene ) to prevent flammability .

- Ventilation : Use fume hoods due to potential HF release during hydrolysis of -CF₃ groups .

- PPE : Wear fluoropolymer-coated gloves and face shields, as recommended for 3-bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.